Cas no 2034249-60-8 (2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole)

2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole
- (2,3-dimethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
- 2034249-60-8
- 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
- AKOS026693256
- F6515-3286
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,3-dimethoxyphenyl)methanone
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- インチ: 1S/C15H18N4O3/c1-21-13-5-3-4-12(14(13)22-2)15(20)18-9-6-11(10-18)19-16-7-8-17-19/h3-5,7-8,11H,6,9-10H2,1-2H3
- InChIKey: UWHVKVNZHGECET-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1OC)OC)N1CCC(C1)N1N=CC=N1
計算された属性
- 精确分子量: 302.13789045g/mol
- 同位素质量: 302.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.5Ų
- XLogP3: 1.4
2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-3286-25mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6515-3286-1mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6515-3286-10mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6515-3286-5mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6515-3286-30mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6515-3286-40mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6515-3286-100mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6515-3286-15mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6515-3286-2mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6515-3286-4mg |
2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |
2034249-60-8 | 4mg |
$99.0 | 2023-09-08 |
2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazoleに関する追加情報
Comprehensive Overview of 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole (CAS No. 2034249-60-8)
The compound 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole (CAS No. 2034249-60-8) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its intricate architecture, featuring a pyrrolidine core linked to a 1,2,3-triazole ring and a 2,3-dimethoxybenzoyl moiety, positions it as a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential as a scaffold for designing novel therapeutics, given its ability to interact with diverse biological targets.
In recent years, the scientific community has witnessed a surge in studies exploring triazole-containing compounds due to their remarkable pharmacological properties. The 1,2,3-triazole ring, a key component of this molecule, is known for its stability, hydrogen-bonding capacity, and metabolic resistance, making it an attractive pharmacophore. When combined with the 2,3-dimethoxybenzoyl group, which is often associated with enhanced bioavailability and target affinity, the resulting hybrid structure exhibits a unique synergy that could unlock new therapeutic avenues.
The synthesis of 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole typically involves multi-step organic reactions, including click chemistry approaches for the triazole formation. This methodology aligns with the growing demand for efficient, modular, and environmentally friendly synthetic strategies. As sustainability becomes a focal point in pharmaceutical research, the compound's synthetic accessibility further enhances its appeal for large-scale production and optimization.
One of the most compelling aspects of this molecule is its potential application in addressing neurodegenerative disorders, a topic of immense global interest. Preliminary computational studies suggest that the 2,3-dimethoxybenzoyl fragment may confer neuroprotective properties, while the pyrrolidine-triazole core could modulate key enzymes involved in disease progression. This dual functionality has sparked discussions about its role in developing next-generation treatments for conditions like Alzheimer's and Parkinson's diseases.
Beyond neurodegeneration, researchers are investigating the compound's utility in anti-inflammatory and antioxidant therapies. The increasing prevalence of chronic inflammatory diseases has driven the search for novel small molecules that can precisely regulate inflammatory pathways without the side effects associated with conventional drugs. The structural features of 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole suggest it may interact with specific protein targets involved in the inflammatory cascade, offering a potential advantage over broader-acting compounds.
From a drug development perspective, the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical area of investigation. Early computational predictions indicate favorable pharmacokinetic properties, including reasonable blood-brain barrier permeability—a crucial factor for central nervous system-targeted therapies. However, comprehensive in vitro and in vivo studies are needed to validate these predictions and optimize the structure for clinical translation.
The rise of artificial intelligence in drug discovery has brought renewed attention to compounds like 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole. Machine learning models can rapidly screen its potential interactions with thousands of biological targets, accelerating the identification of promising therapeutic applications. This aligns with the pharmaceutical industry's push toward more efficient, data-driven approaches to overcome traditional bottlenecks in drug development.
Another emerging area of interest is the compound's potential role in precision medicine. As personalized therapies gain traction, molecules with modular structures that can be easily modified to target specific patient subgroups become increasingly valuable. The presence of multiple functional groups in 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole provides ample opportunities for structural diversification, enabling the creation of derivative libraries tailored to individual genetic profiles or disease subtypes.
In the context of green chemistry, researchers are exploring sustainable methods for synthesizing and modifying this compound. The pharmaceutical industry faces growing pressure to reduce its environmental footprint, and molecules that can be produced through atom-economical, catalytic processes are highly desirable. Recent advances in flow chemistry and biocatalysis may offer pathways to synthesize 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole with improved efficiency and reduced waste generation.
As the scientific understanding of this compound deepens, patent landscapes and intellectual property considerations are becoming increasingly relevant. The unique structural features of 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole may present opportunities for novel composition-of-matter claims, method-of-use patents, or formulation technologies. This legal dimension adds another layer of complexity to its development trajectory.
Looking ahead, the future of 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole research appears promising but requires multidisciplinary collaboration. Chemists, biologists, computational scientists, and clinicians must work together to fully elucidate its mechanisms of action, therapeutic potential, and safety profile. As the compound progresses through the drug discovery pipeline, it may serve as a case study for integrating traditional medicinal chemistry with cutting-edge technologies like cryo-EM for structure determination and organ-on-a-chip systems for preclinical testing.
The growing body of literature surrounding this molecule reflects its potential to address some of modern medicine's most pressing challenges. Whether as a lead compound for neurodegenerative diseases, a template for anti-inflammatory agents, or a platform for precision therapeutics, 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole represents an exciting frontier in pharmaceutical research that warrants continued investigation and development.
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